2-(1,3-benzothiazol-2-ylthio)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylthio)-N-(3,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTA-1 and is synthesized using a specific method.
Mechanism of Action
BTA-1 exerts its effects through the inhibition of specific enzymes such as cyclooxygenase-2 and lipoxygenase. These enzymes are involved in the production of inflammatory molecules and are overactive in certain diseases such as cancer. BTA-1 has also been found to activate certain signaling pathways that are involved in cell survival and growth.
Biochemical and Physiological Effects:
BTA-1 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect neurons from oxidative stress. BTA-1 has also been found to modulate the immune system and improve cognitive function.
Advantages and Limitations for Lab Experiments
BTA-1 has several advantages for lab experiments. It is easy to synthesize and purify, and its effects can be easily measured using various biochemical and physiological assays. However, there are also some limitations to using BTA-1 in lab experiments. Its effects may be cell-specific, and its mechanism of action may be complex and not fully understood.
Future Directions
There are several future directions for research on BTA-1. One area of research could focus on the development of more potent and selective inhibitors of specific enzymes targeted by BTA-1. Another area of research could focus on the development of BTA-1 derivatives with improved pharmacokinetic properties. Additionally, further studies could investigate the potential use of BTA-1 in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis.
Conclusion:
In conclusion, BTA-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. BTA-1 exerts its effects through the inhibition of specific enzymes and the activation of certain signaling pathways. While BTA-1 has several advantages for lab experiments, there are also some limitations to its use. Future research on BTA-1 could focus on the development of more potent and selective inhibitors, the development of BTA-1 derivatives, and the potential use of BTA-1 in the treatment of other diseases.
Synthesis Methods
BTA-1 is synthesized using a specific method that involves the reaction between 2-mercaptobenzothiazole and 3,5-dimethylphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified using column chromatography to obtain pure BTA-1.
Scientific Research Applications
BTA-1 has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. BTA-1 has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression. It has also been found to protect neurons from damage caused by oxidative stress.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-7-12(2)9-13(8-11)18-16(20)10-21-17-19-14-5-3-4-6-15(14)22-17/h3-9H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIGLPZQTIQTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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